1-(4-(Aziridin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(Aziridin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a solid at room temperature and is known for its unique aziridine ring, which imparts significant reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Aziridin-1-yl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with aziridine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aziridin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: 1-(4-(Aziridin-1-yl)phenyl)ethanol.
Substitution: Various aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Aziridin-1-yl)phenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(Aziridin-1-yl)phenyl)ethanone involves its aziridine ring, which can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with various biological molecules, potentially leading to cytotoxic effects. The compound can form covalent bonds with DNA and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
- 1-(4-(Azetidin-1-yl)phenyl)ethanone
- 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
- 1-(4-(1-Pyrrolidinylsulfonyl)phenyl)ethanone
- 2-Aziridin-1-yl-(1,4)naphthoquinone
- 1-(4-(4-Bromophenylazo)phenyl)aziridine
Uniqueness: 1-(4-(Aziridin-1-yl)phenyl)ethanone is unique due to its aziridine ring, which imparts significant reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying biological processes .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-[4-(aziridin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H11NO/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
LIMPBKNXJWAFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC2 |
Origin of Product |
United States |
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